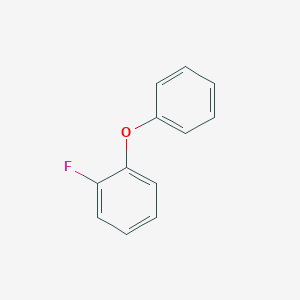

1-Fluoro-2-phenoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFAQWWQJZQMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374581 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124330-20-7 | |

| Record name | 1-fluoro-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124330-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 2 Phenoxybenzene and Its Derivatives

General Synthetic Strategies for Aryl Fluorides and Diarylethers

The foundational reactions for creating the structural components of 1-fluoro-2-phenoxybenzene fall into three major categories: electrophilic fluorination for the aryl fluoride (B91410) bond, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling for the diaryl ether linkage.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an organometallic species or an electron-rich aromatic ring, with an electrophilic source of fluorine. wikipedia.org This method is a key alternative to traditional nucleophilic fluorination techniques. wikipedia.org Modern electrophilic fluorinating agents predominantly feature a nitrogen-fluorine (N-F) bond, as these reagents offer enhanced stability, safety, and efficiency compared to older reagents like elemental fluorine or those with oxygen-fluorine bonds. wikipedia.org

Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrates and conditions. wikipedia.org

Functionalized arylmagnesium reagents, prepared through halogen-magnesium exchange, can react with NFSI to produce the corresponding aromatic fluorides in good yields. organic-chemistry.org This method is compatible with various functional groups, including esters and amides. organic-chemistry.org Similarly, aryl Grignard reagents and arylboronic acids can be fluorinated using reagents like 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate (B81430) under metal catalysis. tcichemicals.comnih.gov

Table 1: Comparison of Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Typical Substrates | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Arylmagnesium reagents, Electron-rich arenes | Effective and commonly used; versatile for various substrates. wikipedia.orgorganic-chemistry.org |

| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | F-TEDA-BF₄ (Selectfluor) | Alkenes, Enol ethers, Electron-rich aromatics | Highly reactive, often used for fluorinating diverse nucleophiles. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming both aryl-fluoride and diaryl ether bonds. nih.govmasterorganicchemistry.com The reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to a suitable leaving group. masterorganicchemistry.com The mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For diaryl ether synthesis, an activated aryl halide reacts with a phenoxide nucleophile. For aryl fluoride synthesis via the Halex (halogen exchange) process, an activated aryl chloride is treated with a fluoride source like potassium fluoride (KF). nih.gov Fluorine itself can act as an excellent leaving group in SNAr reactions due to its high electronegativity, which helps stabilize the intermediate carbanion. masterorganicchemistry.com This is particularly relevant for the synthesis of this compound, where a precursor like 1,2-difluorobenzene (B135520) could react with a phenoxide.

The rate of reaction is highly dependent on the nature and position of the EWG and the identity of the leaving group. masterorganicchemistry.com For instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with various nucleophiles is a common application of this methodology. researchgate.net

Transition-metal catalysis is central to modern organic synthesis and provides the most versatile routes to diaryl ethers. rsc.org

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. rsc.orgorganic-chemistry.org While effective, this method often requires harsh conditions. Modern variations have been developed that use copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. rsc.orgnih.gov For example, copper(I) iodide (CuI) is a frequently used catalyst for this transformation. iitk.ac.inresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig cross-coupling reaction, originally developed for C-N bond formation, has been extended to C-O bond formation for diaryl ether synthesis. This palladium-catalyzed method couples aryl halides or triflates with phenols and is known for its high functional group tolerance and broad substrate scope. rsc.org

More recently, transformations involving S-O bond cleavage in aryl sulfonates have been developed using palladium or nickel catalysts to form diaryl ethers, offering an alternative to traditional C-X bond activation. acs.orgnih.gov

Table 2: Overview of Transition-Metal-Catalyzed Diaryl Ether Syntheses

| Reaction Name | Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl halides, Phenols | Cost-effective metal, well-established method. rsc.orgorganic-chemistry.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Aryl halides/triflates, Phenols | High functional group tolerance, mild conditions. rsc.org |

| S-O Bond Cleavage Coupling | Palladium (Pd), Nickel (Ni) | Aryl sulfonates, Phenols | Alternative pathway, avoids aryl halides. acs.orgnih.gov |

Specific Synthesis Pathways for this compound and Key Precursors

The direct synthesis of this compound can be achieved using the general methods described above. The most direct routes would involve the formation of the ether linkage as the final step.

Ullmann-Type Coupling: This pathway involves the reaction of 2-fluorophenol (B130384) with an aryl halide such as bromobenzene (B47551) or iodobenzene. The reaction would be catalyzed by a copper salt, like CuI, in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and typically requires a high-boiling polar aprotic solvent like DMF or DMSO.

Palladium-Catalyzed Buchwald-Hartwig Coupling: A more modern approach would use a palladium catalyst to couple 2-fluorophenol with an aryl halide or triflate. This method generally offers higher yields and milder reaction conditions compared to the traditional Ullmann synthesis.

Nucleophilic Aromatic Substitution (SNAr): This route would utilize a highly activated difluorinated benzene (B151609) ring. For example, the reaction of 1,2-difluorobenzene with sodium phenoxide could yield this compound. However, for this reaction to be efficient, an electron-withdrawing group would ideally be present on the benzene ring. A more common SNAr approach involves a precursor like 1-fluoro-2-nitrobenzene, which readily reacts with phenoxides. rsc.org The resulting 2-nitrophenoxybenzene derivative can then be chemically modified (e.g., reduction of the nitro group, diazotization, and subsequent fluorination via a Balz-Schiemann type reaction), though this is a multi-step process. A direct SNAr reaction on 1-fluoro-2-halobenzene with phenol is also a plausible, direct route.

Synthesis of Structurally Related this compound Analogs and Conjugates

The synthetic strategies for this compound are readily adaptable for producing a wide array of analogs and conjugates.

For instance, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(¹⁸F]fluoromethoxy-d₂-5-methoxybenzyl)acetamide, a deuterium-substituted radioligand, demonstrates the modularity of these synthetic routes. nih.gov The core 5-fluoro-2-phenoxyphenyl amine precursor is assembled first, likely via an Ullmann or Buchwald-Hartwig reaction, followed by N-alkylation to introduce the second, more complex fragment. nih.gov

The synthesis of other analogs often involves starting with substituted precursors. For example, reacting a substituted 2-bromophenol (B46759) with a substituted 1-fluoro-2-nitrobenzene using potassium carbonate in DMF is a documented method for producing complex diaryl ether precursors. rsc.org Similarly, the synthesis of 5-fluoro-1,2-diiodo-3-phenoxybenzene was achieved through a CuI-catalyzed Ullmann-type coupling of phenol with 5-fluoro-1,2,3-triiodobenzene, showcasing regioselective C-O bond formation. researchgate.net

The synthesis of lipid-conjugated analogs can be achieved by incorporating fatty acid chains onto a core structure derived from 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), a common substrate for SNAr reactions. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of "green" alternatives for classical reactions. For the synthesis of diaryl ethers, a key structural feature of this compound, significant progress has been made.

One approach focuses on replacing rare and expensive transition-metal catalysts. Researchers have developed a metal-free method using hypervalent iodine reagents (diaryliodonium salts) to achieve the arylation of phenols. su.se This method is energy-efficient, robust, and generates minimal waste. su.se Another sustainable strategy involves replacing transition metals with readily available starting materials like trimethoxyphenyl (TMP)-iodonium(III) acetate, which facilitates the reaction in an aqueous environment, reducing the need for large volumes of organic solvents. ritsumei.ac.jp

The use of nanocatalysts also represents a significant green advancement. Copper nanoparticles supported on materials like carbon nanofibers or encapsulated in magnetic nanoparticles have been used to catalyze Ullmann-type C-O coupling reactions. nih.gov These catalysts are often highly efficient, can be used in environmentally benign solvents like water, and can be easily separated from the reaction mixture and reused for multiple cycles, enhancing the sustainability of the process. nih.gov

Reaction Mechanisms and Reactivity of 1 Fluoro 2 Phenoxybenzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of 1-Fluoro-2-phenoxybenzene, with both electrophilic and nucleophilic pathways being significant.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The rate and regioselectivity of this reaction are determined by the electronic properties of the substituents already present on the ring.

The phenoxy group (-OPh) is an activating, ortho-, para-directing group. Its oxygen atom can donate a lone pair of electrons into the ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. The fluorine atom, a halogen, exhibits a dual role. It is strongly electron-withdrawing through induction due to its high electronegativity, which deactivates the ring towards EAS compared to benzene (B151609). researchgate.net However, like the phenoxy group, it can also donate a lone pair of electrons via resonance, directing incoming electrophiles to the ortho and para positions. researchgate.netwvu.edu

The most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating phenoxy group, respectively. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is crowded by the adjacent fluorine atom.

Table 1: Directing Effects of Substituents in this compound for EAS

| Substituent | Electronic Effect | Directing Influence |

| Phenoxy (-OPh) | Activating (Resonance) | Ortho, Para (Positions 6, 4) |

| Fluoro (-F) | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para (Positions 3, 5) |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups, typically ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.org

In this compound, the fluorine atom is an excellent leaving group for SNAr reactions. This is because its high electronegativity polarizes the C-F bond and helps to stabilize the intermediate carbanion formed upon nucleophilic attack. rsc.org While the phenoxy group is not a strong electron-withdrawing group, the inherent reactivity of the C-F bond allows SNAr reactions to occur, particularly with strong nucleophiles or under catalytic conditions. smolecule.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the fluorine, forming a tetrahedral intermediate. Then, the aromaticity is restored by the expulsion of the fluoride (B91410) ion.

Studies on related fluoroarenes show that fluorine is a much more reactive leaving group in SNAr reactions compared to chlorine, bromine, or iodine. rsc.org For instance, reactions involving highly electron-deficient fluorinated aromatic compounds have demonstrated their efficiency as trapping agents for phenoxide intermediates. rsc.org

Role of Fluorine in Directing Reactivity and Regioselectivity

The fluorine atom plays a crucial and multifaceted role in the reactivity of this compound.

In Electrophilic Aromatic Substitution (EAS): The fluorine atom is deactivating due to its strong inductive electron withdrawal (-I effect), which lowers the electron density of the aromatic ring and slows the rate of reaction compared to benzene. researchgate.net However, through resonance electron donation (+R effect), it directs incoming electrophiles to the ortho and para positions. The balance between these effects makes fluorobenzene (B45895) less reactive than benzene but still directs substitution to specific sites. researchgate.net

In Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine is paramount. It strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the negative charge of the Meisenheimer intermediate through the inductive effect, lowering the activation energy for its formation. This makes fluoride a superior leaving group in SNAr compared to other halogens. rsc.org

Catalytic Transformations Involving this compound Scaffolds

Catalysis can significantly enhance the reactivity of this compound and enable transformations that are difficult to achieve under thermal conditions.

Nickel-Catalyzed Coupling: Research has shown that nickel catalysts can promote the coupling of polyfluoroarenes with arylboronic acids in the presence of oxygen to form unsymmetrical biaryl ethers. rsc.org This type of methodology could potentially be applied to this compound for the synthesis of more complex diaryl ether structures.

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov This method uses a photocatalyst that, upon irradiation with light, can facilitate electron transfer to or from the fluoroarene, generating a radical ion intermediate. This intermediate is significantly more reactive towards nucleophilic substitution than the neutral starting material. This approach allows for SNAr reactions on electron-neutral and even electron-rich fluoroarenes under mild conditions with a variety of nucleophiles. nih.gov

Ruthenium-Catalyzed SNAr: Transition metal complexes, such as those of ruthenium, can activate fluoroarenes towards SNAr by coordinating to the aromatic ring (π-arene catalysis). This coordination increases the electrophilicity of the ring and facilitates nucleophilic attack. However, studies have also shown that the product can bind tightly to the metal center, leading to product inhibition, which can limit the catalytic efficiency. rsc.org

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound itself are not widely reported in the literature. However, extensive research on similar compounds, particularly those activated for SNAr, provides a framework for understanding its reactivity.

For example, kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles have been performed extensively. rsc.orgresearchgate.net These studies typically measure reaction rates under different conditions (e.g., solvent, temperature, reactant concentrations) to determine the rate law and calculate rate constants. The kinetic data for the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide (B78521) ion in microemulsion media showed that the reaction is catalyzed in cationic microemulsions but inhibited in anionic ones. rsc.org

Table 2: Example Kinetic Data for a Related SNAr Reaction

| Substrate | Nucleophile | Medium | Second-Order Rate Coefficient (k_r) | Observation |

| 1-Fluoro-2,4-dinitrobenzene | Hydroxide Ion | Cationic W/O Microemulsion | - | Catalysis |

| 1-Fluoro-2,4-dinitrobenzene | Hydroxide Ion | Anionic W/O Microemulsion | - | Inhibition |

| Data from a study on a related compound to illustrate kinetic analysis principles. rsc.org |

Thermodynamic investigations into the reactions of fluorinated aromatic compounds often involve computational chemistry. chemrevlett.com Density Functional Theory (DFT) calculations can be used to determine the energies of reactants, transition states, and products. This allows for the calculation of key thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), providing insight into the spontaneity and energy profile of a reaction. For instance, computational studies on the reaction of 1-fluoro-2-methoxypropane with the bromine monoxide radical have been used to map out the reaction pathways and determine their thermodynamic feasibility. chemrevlett.com

Advanced Spectroscopic Characterization of 1 Fluoro 2 Phenoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Fluoro-2-phenoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, provides a comprehensive picture of its structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the nine aromatic protons would be expected to resonate in the typical downfield region for aromatic compounds, generally between 6.8 and 7.5 ppm. The signals would appear as complex multiplets due to spin-spin coupling between adjacent protons (ortho, meta, and para couplings) and also through-bond coupling with the fluorine atom.

The protons on the fluorinated ring are expected to show additional splitting due to J-coupling with the ¹⁹F nucleus. The magnitude of this coupling depends on the number of bonds separating the proton and fluorine atoms (ⁿJHF). For instance, the proton ortho to the fluorine atom would exhibit a larger coupling constant (³JHF) compared to the meta (⁴JHF) and para (⁵JHF) protons. The protons on the non-fluorinated phenoxy ring would appear as a set of multiplets, similar to those in diphenyl ether. rsc.org The integration of the signals would confirm the presence of the nine protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (fluorinated ring) | 6.9 - 7.3 | Multiplet (with F-coupling) |

Note: The exact chemical shifts and coupling constants require experimental measurement.

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon backbone of a molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the two aromatic rings. The chemical shifts are influenced by the substituents (fluorine and the phenoxy group).

A key feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon directly attached to the fluorine atom (C-1). This signal typically appears as a doublet with a coupling constant in the range of 240-250 Hz. magritek.com The other carbons in the fluorinated ring also exhibit smaller couplings (²JCF, ³JCF, and ⁴JCF). The carbon attached to the ether oxygen (C-2) would be shifted downfield. The chemical shifts for the carbons in the phenoxy group would be similar to those in diphenyl ether. rsc.org The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, leaving only the C-F couplings. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

|---|---|---|

| C-F (C1) | 155 - 160 | ¹J ≈ 245 |

| C-O (C2) | 145 - 150 | ²J ≈ 20-25 |

| Aromatic C (fluorinated ring) | 115 - 135 | ⁿJ (variable) |

| C-O (phenoxy ring) | 155 - 158 | - |

Note: Values are predictions based on data from similar structures like 1,4-difluorobenzene (B165170) and diphenyl ether. rsc.orgmagritek.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. scienceopen.com This technique is particularly useful for confirming the presence and electronic environment of fluorine in the molecule.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shifts typically appear in a range of -100 to -140 ppm relative to a standard like CFCl₃. colorado.edu In a proton-coupled ¹⁹F NMR spectrum, this signal would appear as a multiplet due to coupling with the neighboring aromatic protons (primarily ortho and meta protons). Proton decoupling would simplify this signal to a singlet, confirming the presence of a single fluorine environment.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for studying the three-dimensional structure and conformation of molecules in solution. libretexts.org Unlike through-bond correlation techniques (like COSY or HMBC), NOESY detects through-space interactions between nuclei that are in close proximity (typically within 5 Å). uchicago.edu

For this compound, which has rotational freedom around the C-O-C ether linkage, a NOESY experiment would be invaluable for determining the preferred conformation. Cross-peaks in the NOESY spectrum would indicate spatial proximity between specific protons on the fluorinated benzene (B151609) ring and the phenoxy ring. For example, an observable NOE between the proton at C-6 on the fluorinated ring and a proton on the phenoxy ring would provide direct evidence for a twisted, non-planar conformation where these two rings are brought close together. The absence or presence of specific cross-peaks can help to build a model of the dominant solution-state conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to show several characteristic absorption bands.

C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration in an aromatic ring is expected. For fluorobenzene (B45895), this band appears around 1220-1240 cm⁻¹. scispace.com

C-O-C Stretch: The aryl-alkyl ether linkage would give rise to two characteristic C-O-C stretching bands: an asymmetric stretch typically found in the 1200-1275 cm⁻¹ region, and a symmetric stretch in the 1020-1075 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their positions can help confirm the substitution pattern of the aromatic rings.

While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum may appear strong in the Raman spectrum, providing complementary information.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong (IR) |

| C-F Stretch | 1220 - 1240 | Strong (IR) |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium (IR) |

Note: Frequencies are based on typical values for substituted benzenes and diaryl ethers. scispace.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions.

The UV-Vis spectrum of this compound is expected to show absorptions similar to those of its parent chromophores, benzene, fluorobenzene, and diphenyl ether. Typically, substituted benzenes show a strong primary absorption band (E-band) around 200 nm and a weaker, fine-structured secondary band (B-band) around 250-270 nm. The presence of the phenoxy group and the fluorine atom will cause shifts (either bathochromic or hypsochromic) in these absorption maxima and may alter their intensities. It is anticipated that this compound would exhibit absorption maxima in the 220-280 nm range. rsc.orgtandfonline.com The exact positions (λmax) and molar absorptivities (ε) would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₉FO, the exact molecular weight is 188.20 g/mol . bldpharm.com

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 188, characteristic of stable aromatic compounds. libretexts.org The fragmentation pattern is dictated by the presence of the fluoro, phenyl, and ether functional groups. The fragmentation of fluorinated aromatic compounds is often complex. fluorine1.ru Key fragmentation pathways likely include:

Loss of a fluorine atom: A peak at m/z 169 (M-19) corresponding to the loss of a fluorine radical (•F). whitman.edu

Loss of carbon monoxide: Cleavage of the ether linkage can lead to the expulsion of a CO molecule, resulting in a fragment ion.

Cleavage of the ether bond: The C-O bond can break, leading to fragments corresponding to the phenoxy cation (C₆H₅O⁺) at m/z 93 or the fluorophenyl cation (C₆H₄F⁺) at m/z 95.

Formation of Tropylium (B1234903) Ion: Alkyl-substituted benzene rings often rearrange to form a stable tropylium ion at m/z 91. libretexts.org While this compound is not alkyl-substituted, rearrangements involving the phenyl rings could potentially lead to related stable ions.

Loss of HF: A peak corresponding to the loss of hydrogen fluoride (B91410) (M-20) is also a possibility for fluorinated compounds. whitman.edu

The analysis of fragmentation patterns provides a veritable fingerprint for the molecule, confirming its identity and providing insights into its chemical stability.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 188 | Molecular Ion | [C₁₂H₉FO]⁺˙ | The intact molecule with one electron removed. |

| 169 | [M - F]⁺ | [C₁₂H₉O]⁺ | Loss of a fluorine atom. whitman.edu |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation from ether bond cleavage. |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | Phenoxy cation from ether bond cleavage. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | A possible rearrangement fragment in fluorinated compounds. fluorine1.ru |

Fluorescence Spectroscopy and Photophysical Studies

Fluorescence spectroscopy investigates the electronic excited states of molecules by measuring the emission of light following excitation. The photophysical properties of this compound are determined by its aromatic structure, which contains fluorophenyl and phenoxy chromophores.

The introduction of fluorine atoms into aromatic systems can tune their photophysical properties. researchgate.nettandfonline.com For instance, fluorination can alter the pKa of fluorescent dyes and influence the energy of the excited states. researchgate.net While specific studies on this compound are limited, data from analogous compounds can provide insights. The parent fluorobenzene, for example, has a fluorescence quantum yield of 0.13 in cyclohexane. aatbio.com The photophysical properties of larger systems containing a phenoxybenzene moiety, such as 9-(4-phenoxyphenyl)-9H-carbazole, have also been investigated, showing strong UV absorption and fluorescence emission that are sensitive to the solvent environment. rsc.org

The fluorescence spectrum of this compound is expected to show excitation and emission bands in the ultraviolet or near-UV region, characteristic of diphenyl ether-type structures. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. These properties are often sensitive to the solvent polarity, temperature, and the presence of quenchers. nih.gov For related fluorinated phenanthrenes, quantum yields have been reported in various solvents, demonstrating the influence of the local environment on the emission efficiency. academie-sciences.fr

Table 2: Typical Photophysical Data for Related Aromatic Compounds

| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |

| Fluorobenzene | - | - | 0.13 | Cyclohexane aatbio.com |

| 9-(4-phenoxyphenyl)-9H-carbazole | ~295 nm, ~330 nm | ~360 nm | - | THF rsc.org |

| 6-fluoro-2,3-dimethoxyphenanthrene-9-carbonitrile | ~280 nm, ~360 nm | ~430 nm | 0.49 | Dichloromethane academie-sciences.fr |

Advanced Spectroscopic Techniques Coupled with Chemometrics

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net When coupled with advanced spectroscopic techniques, it provides powerful tools for qualitative and quantitative analysis, especially in complex systems. frontiersin.orgnih.gov

Multivariate statistical analysis techniques are designed to analyze data where multiple variables are measured on each sample. aps.org Principal Component Analysis (PCA) is a widely used exploratory data analysis tool that reduces the dimensionality of complex datasets while retaining most of the original information. nih.govyoutube.com

In the context of this compound, a series of spectra (e.g., fluorescence, UV-Vis, or IR) could be collected under varying conditions (e.g., different solvent compositions, temperatures, or concentrations). This collection of spectra would form a data matrix. Applying PCA to this matrix would transform the data into a new set of variables called principal components (PCs). The first few PCs typically capture the most significant sources of variation in the data, such as concentration-dependent changes or the influence of environmental factors. youtube.com This approach allows for the visualization of patterns and trends that are not apparent from inspecting individual spectra, enabling, for example, the identification of impurities or conformational changes. nii.ac.jp

For quantitative analysis, regression methods are used to build a predictive model that correlates spectral data with a property of interest, such as concentration. Partial Least Squares (PLS) regression is a powerful chemometric technique particularly well-suited for handling spectral data, which often exhibit multicollinearity (where variables are highly correlated). nih.govnih.gov

To perform a quantitative analysis of this compound, a calibration set would be prepared with known concentrations of the compound. The spectra (e.g., fluorescence excitation-emission matrices or IR absorbance) of these samples would be measured. A PLS model would then be constructed to find the relationship between the spectral data (X-variables) and the concentrations (Y-variable). frontiersin.org Once validated, this model could be used to predict the concentration of this compound in new, unknown samples from their spectra. This approach is highly advantageous for rapid and non-destructive analysis, avoiding complex sample preparation procedures. frontiersin.orgresearchgate.net

Computational and Theoretical Studies of 1 Fluoro 2 Phenoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a favorable balance of accuracy and computational cost. For 1-fluoro-2-phenoxybenzene, DFT calculations can elucidate its fundamental conformational, electronic, and spectroscopic properties.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this is crucial for determining its most stable three-dimensional shape. The molecule possesses conformational flexibility primarily around the C-O-C ether linkage, defined by two key dihedral angles. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can identify the lowest energy conformers.

The analysis typically reveals that the most stable conformation is a "twist" or "gauche" structure, which minimizes steric repulsion between the two aromatic rings, rather than a perfectly planar arrangement. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) Note: The following data are illustrative, representing typical values for similar structures as specific published data for this compound is not available. Calculations would typically be performed using a method like DFT B3LYP/6-311+G(d,p).

| Parameter | Bond/Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C-O (Fluorinated Ring) | 1.37 | |

| C-O (Phenoxy Ring) | 1.40 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| C-C-F | 119.5 | |

| C-O-C | 118.5 | |

| Dihedral Angles (°) | ||

| C-C-O-C | -75.0 | |

| C-O-C-C | 145.0 |

Electronic Structure and Properties (HOMO-LUMO Analysis, Ionization Energy, Electron Affinity, Global Hardness, Softness)

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Global Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic changes.

These parameters provide a quantitative framework for predicting how this compound might behave in chemical reactions.

Table 2: Calculated Electronic Properties of this compound (Illustrative) Note: These values are representative for a molecule of this type and are for illustrative purposes.

| Property | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Ionization Energy | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Global Hardness | η | (I - A) / 2 | 2.65 |

| Global Softness | S | 1 / η | 0.38 |

Spectroscopic Property Predictions

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This allows for the assignment of observed absorption bands to specific molecular vibrations, such as C-F stretching, C-O-C ether stretching, and aromatic C-H bending. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the structural elucidation and assignment of experimental NMR spectra. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, corresponding to UV-Visible absorption spectra.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. ambeed.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a way to explore the full conformational space of flexible molecules like this compound. ambeed.com

An MD simulation can reveal the relative populations of different conformers at a given temperature, the pathways for interconversion between them, and the timescale of these motions. google.comambeed.com This is particularly useful for understanding how the molecule's shape fluctuates in solution, which can influence its interactions with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). fao.org

For this compound, a QSAR/QSPR study would involve assembling a dataset of structurally related diaryl ethers and their measured activities or properties. Descriptors for each molecule, which can be calculated using DFT (e.g., HOMO/LUMO energies, dipole moment) or other methods, are then used to build a statistical model. Such a model could predict the potential biological activity (e.g., herbicidal, pharmaceutical) or physical properties (e.g., boiling point, solubility) of this compound and guide the design of new derivatives with enhanced characteristics.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are powerful tools for investigating chemical reaction mechanisms. For this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or cleavage of the ether bond.

Applications of 1 Fluoro 2 Phenoxybenzene in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Phenoxybenzene Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For phenoxybenzene scaffolds, these studies involve systematically modifying different parts of the molecule to identify key features responsible for potency and selectivity.

In the development of novel antiplasmodial agents, SAR studies on 2-phenoxybenzamides have been conducted. mdpi.com These studies explored how modifications to the phenoxybenzene core and its substituents impact activity against Plasmodium falciparum. For instance, a series of β-chloroethylamines related to phenoxybenzamine (B1677643) were synthesized and evaluated for their activity at α-adrenoceptors. nih.gov These studies revealed that substituents on both the phenoxy group and the amino carbon chain could significantly alter antagonist activity and selectivity for α1-adrenoceptor subtypes. nih.gov For example, compounds with a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were found to be the most potent α1-adrenoceptor antagonists. nih.gov

Key findings from SAR studies often highlight the importance of:

Substitution Patterns: The position and nature of substituents on the aromatic rings can dramatically affect a compound's interaction with its biological target. nih.govnih.gov

Conformational Effects: The diaryl ether linkage allows for a degree of rotational freedom, and the preferred conformation can be crucial for optimal binding to a receptor or enzyme active site.

Electronic Properties: Electron-donating or electron-withdrawing groups can modulate the electronic distribution of the molecule, influencing its pKa and binding interactions. nih.gov

The following table summarizes SAR findings for a class of phenoxybenzamine-related compounds at α1-adrenoceptors. nih.gov

| Compound Modification | Effect on α1-Adrenoceptor Affinity |

| No substituents on phenoxy group or oxyamino chain | Moderate α1-adrenoceptor selectivity |

| 2-ethoxyphenoxy moiety | High antagonist potency, similar to phenoxybenzamine |

| 2-i-propoxyphenoxy moiety | High antagonist potency, similar to phenoxybenzamine |

This table is based on data presented in a study on phenoxybenzamine-related β-chloroethylamines and their interaction with α-adrenoceptors. nih.gov

Design and Synthesis of Bioactive Derivatives and Analogs

The 1-fluoro-2-phenoxybenzene moiety is a key intermediate in the synthesis of more complex, biologically active molecules. nih.govnih.gov Its synthesis often starts from precursors like 1-fluoro-2-nitrobenzene (B31998). For example, in the creation of antiplasmodial 2-phenoxybenzamides, 1-fluoro-2-nitrobenzene is reacted with N-Boc-piperazine via nucleophilic aromatic substitution to form an intermediate, which is then further modified. mdpi.com

The general synthetic strategies often involve:

Ullmann-like Ether Synthesis: Coupling an iodobenzoic acid derivative with a phenol (B47542) to create the core 2-phenoxy scaffold. mdpi.com

Nucleophilic Aromatic Substitution: Using a fluorinated precursor like 1-fluoro-2-nitrobenzene to introduce amine-containing moieties. mdpi.com

Amide Bond Formation: Coupling a carboxylic acid derivative of the phenoxybenzene scaffold with various anilino derivatives to produce the final amide products. mdpi.com

Researchers have synthesized various derivatives based on related fluorinated phenoxy structures. For instance, a series of (E)-N-(4-Fluoro-3-phenoxybenzylidene)-substituted benzenamines (Schiff bases) were synthesized by condensing 4-fluoro-3-phenoxybenzaldehyde (B1330021) with various aromatic amines. ijcrcps.com These derivatives were then evaluated for their biological potential. ijcrcps.com

Role of Fluorine in Modulating Pharmacological Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. pharmacyjournal.orgmdpi.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior in a biological system. nih.govresearchgate.net

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. nih.govresearchgate.net Its electron-withdrawing nature can also alter the acidity (pKa) of nearby functional groups, which may lead to stronger interactions with a receptor. researchgate.net

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the molecule's metabolic stability and extending its half-life. nih.govchemrxiv.org This strategy has been successfully used to create more stable analogs of various drugs. nih.govnih.govresearchgate.net

Membrane Permeability: By increasing lipophilicity, fluorine can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. nih.govresearchgate.net This is particularly important for drugs targeting the central nervous system.

The following table summarizes the general effects of fluorine substitution on key pharmacological properties.

| Pharmacological Property | General Effect of Fluorine Substitution |

| Binding Affinity | Can be increased through unique intermolecular interactions (e.g., hydrogen bonding, dipolar interactions). nih.govresearchgate.net |

| Metabolic Stability | Often increased by blocking sites of metabolic oxidation (P450 enzymes). nih.govchemrxiv.org |

| Lipophilicity | Generally increased, which can affect absorption and distribution. nih.gov |

| Membrane Permeability | Can be enhanced, facilitating passage across biological membranes. nih.govresearchgate.net |

Investigation of Biological Activities

Derivatives incorporating the fluorinated phenoxybenzene scaffold have been investigated for a variety of biological activities, demonstrating the versatility of this chemical framework.

Enzyme Inhibition: Fluorinated compounds are frequently designed as enzyme inhibitors. nih.govresearchgate.net The strong electron-withdrawing properties of fluorine can stabilize transition states or form covalent bonds with active site residues. For example, fluorobenzoylthiosemicarbazides have been explored as potential allosteric inhibitors of the bacterial enzyme d-alanyl-d-alanine (B1587853) ligase. nih.gov Other research has identified novel sulfonylhydrazides as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer. nih.gov

Antimicrobial Activity: Schiff bases derived from 4-fluoro-3-phenoxybenzaldehyde have shown promising antibacterial and antifungal activity. ijcrcps.com Studies comparing these compounds to standard drugs like ciprofloxacin (B1669076) and miconazole (B906) found that some derivatives exhibited excellent activity against bacterial strains such as S. aureus and E. coli, as well as various fungal species. ijcrcps.com

Antiplasmodial Activity: As previously mentioned, 2-phenoxybenzamides derived from fluorinated precursors have been identified as having activity against the malaria parasite, Plasmodium falciparum. mdpi.com

Cellular Targets: The biological effects of these compounds are often traced to specific cellular targets. For instance, some fluorinated pyrroloquinolinones have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Other related compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), have been shown to induce degranulation in mast cells by acting on G protein-coupled receptors. nih.gov

The table below provides examples of biological activities investigated for derivatives of fluorinated phenoxybenzene and related structures.

| Compound Class | Biological Activity | Cellular Target/Mechanism |

| 2-Phenoxybenzamides | Antiplasmodial | Targets Plasmodium falciparum mdpi.com |

| Fluorobenzoylthiosemicarbazides | Antibacterial | Potential inhibition of d-alanyl-d-alanine ligase nih.gov |

| (E)-N-(4-Fluoro-3-phenoxybenzylidene)-benzenamines | Antibacterial, Antifungal | Broad-spectrum antimicrobial effects ijcrcps.com |

| Phenyl benzenesulfonylhydrazides | Anticancer | Inhibition of Indoleamine 2,3-dioxygenase (IDO) nih.gov |

| Fluoro-phenylpyrroloquinolinones | Anticancer | Inhibition of tubulin assembly, apoptosis induction nih.gov |

Applications as Chemical Probes in Biological Systems

A chemical probe is a selective small molecule used to study the function of a protein or biological pathway in cells or organisms. nih.gov Fluorinated compounds, including those based on the this compound scaffold, are particularly well-suited for this role due to the unique properties of the fluorine-19 (¹⁹F) isotope.

The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent from biological systems, the ¹⁹F NMR signal is highly specific to the introduced probe, with no background interference. nih.govresearchgate.net This allows researchers to:

Monitor the binding of a probe to its target protein.

Observe conformational changes in the target upon binding.

Study enzyme mechanisms by tracking the fate of a fluorinated substrate or inhibitor. nih.gov

Screen for new drug leads by observing the displacement of a ¹⁹F-labeled probe from its target.

Perfluorinated groups can also be used as unique tags for purification and mass spectrometry in complex biological mixtures, leveraging their distinct chemical properties to isolate and identify target proteins or metabolites. nih.govresearchgate.net The use of ¹⁹F-containing molecules as chemical probes provides a powerful, non-invasive tool to investigate biological systems with high precision and clarity. nih.gov

Applications of 1 Fluoro 2 Phenoxybenzene in Materials Science

Development of Fluorinated Polymers and Copolymers (e.g., Polyimides)

The fluoro-phenoxybenzene structure is a fundamental building block in the creation of advanced fluorinated polymers, most notably polyimides (PIs). While 1-fluoro-2-phenoxybenzene itself may not be a direct monomer, its structural essence is incorporated into more complex diamine or dianhydride monomers used in polymerization. These specialized monomers are then used to synthesize fluorinated polyimides (FPIs) with superior properties compared to their non-fluorinated counterparts.

The synthesis of these FPIs typically follows a two-step polycondensation process. First, a diamine monomer containing the fluoro-phenoxybenzene moiety is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA) precursor. In the second step, this PAA solution is converted into the final polyimide through either thermal or chemical imidization, which involves heating to high temperatures or using chemical dehydrating agents to facilitate the ring-closure reaction.

The incorporation of fluorine-containing moieties, such as trifluoromethyl groups attached to the phenoxybenzene structure, is a common strategy. nasa.gov These groups enhance the processability and solubility of the resulting polymers without compromising their thermal stability. nasa.govtandfonline.com For example, diamines like 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (B151609) are synthesized and then polymerized to create FPIs designed for microelectronics and aerospace applications. tandfonline.comtandfonline.com The presence of the flexible aryl-ether linkages from the phenoxy group improves solubility, while the fluorine atoms contribute to a host of other beneficial properties. tandfonline.com

Optoelectronic Materials and Devices (e.g., Fluorophores, Optical Communication Systems)

The exceptional optical properties of polymers containing the fluoro-phenoxybenzene moiety make them highly suitable for optoelectronic applications. Traditional aromatic polyimides are often characterized by a yellow or brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). scielo.br These CTCs lead to strong absorption in the visible light spectrum, limiting their use in optical devices.

The introduction of the fluoro-phenoxybenzene structure is a highly effective method for overcoming this limitation. The high electronegativity of the fluorine atom disrupts the electronic interactions that lead to CTC formation. nih.gov This disruption results in significantly improved optical transparency and reduced color in the final polymer films. scielo.br FPIs derived from monomers containing these structures exhibit high transmittance in the visible light spectrum, making them excellent candidates for components in flexible displays, optical sensors, and other optoelectronic devices. scielo.brmdpi.com

Furthermore, the fluorination of conjugated polymers can influence their luminescent properties. Studies have shown that introducing fluorine atoms into the polymer backbone can lead to a blue shift in their absorption and emission spectra. mdpi.com This tunability of optical properties is critical for the development of new fluorophores and emitting materials for organic light-emitting diodes (OLEDs) and other display technologies. The enhanced transparency and controlled optical characteristics are also valuable for materials used in optical communication systems, where low optical loss is a primary requirement.

Advanced Functional Materials Development

The integration of the fluoro-phenoxybenzene moiety is a cornerstone in the design of a wide range of advanced functional materials. These materials are engineered at the molecular level to possess a specific combination of properties that enable them to perform specialized functions. The unique attributes conferred by this structural unit—including thermal resistance, chemical inertness, low moisture absorption, and specific optical and dielectric characteristics—are leveraged to create next-generation materials.

Fluorinated polyimides containing this moiety are prime examples of advanced functional materials. Their combination of high thermal stability, excellent mechanical strength, and low dielectric constants makes them indispensable in the microelectronics industry for applications such as flexible printed circuit boards and insulation layers in integrated circuits. mdpi.commdpi.com

Beyond polyimides, the principles of incorporating fluorine and phenoxy groups are applied to other classes of polymers to enhance their functionality. For instance, modifying polymer surfaces with coatings rich in fluorinated groups can create highly hydrophobic and durable surfaces suitable for extreme environments. amazonaws.com The development of these materials is driven by the need for polymers that can maintain high performance under challenging conditions, such as high temperatures, high frequencies, and exposure to corrosive chemicals. rsc.org

Role of Fluoro-Phenoxybenzene Moiety in Material Properties (e.g., Thermal, Optical, Dielectric)

The specific molecular architecture of the fluoro-phenoxybenzene moiety plays a direct and predictable role in defining the macroscopic properties of the polymers in which it is incorporated.

Thermal Properties: Polymers containing the fluoro-phenoxybenzene structure exhibit outstanding thermal stability. The strong carbon-fluorine bond and the inherent rigidity of the aromatic rings contribute to high decomposition temperatures, often exceeding 500°C. scielo.brnih.gov This allows the materials to be used in high-temperature applications where other polymers would degrade.

| Polymer Series | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|

| FPI-1a (ATPT-based) | Not Specified | ~500 °C | tandfonline.com |

| FAPI-0 (6FDA-based) | 351.6 °C | 596.7 °C | mdpi.com |

| FAPI-100 (BPDA-based) | 346.3 °C | 541.8 °C | mdpi.com |

| FPI-6 (BPDA-rich) | Not Specified | 524.4 °C | nih.gov |

Optical Properties: The introduction of fluorine atoms significantly enhances optical transparency. By creating steric hindrance and withdrawing electron density, the fluoro-phenoxybenzene moiety disrupts the planarity of the polymer chains and weakens intermolecular CTCs. This leads to a marked decrease in color and an increase in light transmittance across the visible spectrum.

| Polymer Series | Cutoff Wavelength | Transmittance @ 500 nm | Reference |

|---|---|---|---|

| FPIs (ATPT-based) | 354–386 nm | Not Specified | tandfonline.com |

| Copolymer (50% 6FDA) | Not Specified | ~71% (@ 400 nm) | scielo.br |

| FAPI-0 (All 6FDA) | Not Specified | 89.7% | mdpi.com |

| FAPI-100 (No 6FDA) | Not Specified | 81.4% | mdpi.com |

Dielectric Properties: Fluorine's high electronegativity and the low polarizability of the C-F bond result in polymers with a low dielectric constant and low dielectric loss. mdpi.com This is crucial for microelectronic applications, where low-k dielectric materials are needed to reduce signal delay and power dissipation in integrated circuits. The bulky nature of groups like -CF3 also increases the free volume within the polymer matrix, further lowering the dielectric constant. scielo.br Fluorinated polymers consistently show stable dielectric performance even at high frequencies. mdpi.comdaikinchemicals.com

| Material | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency | Reference |

|---|---|---|---|---|

| FAPI Film (Average) | ~2.8 | ~0.005 | 10-60 GHz | mdpi.com |

| CPI Film (6FAPB-based) | 2.34 | 0.0028 | 1 MHz | mdpi.com |

| F-PAEK-2 Coated PI | 1.425 | 0.016 | 10 GHz | amazonaws.com |

| PTFE (for comparison) | 2.1 | <0.0001 | 1 MHz | daikinchemicals.com |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Fluoro-2-phenoxybenzene in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use vapor respirators in poorly ventilated areas .

- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and coordinate with certified disposal services to comply with environmental regulations .

- Emergency Measures : Install safety showers and eyewash stations accessible within 10 seconds of the workspace .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- Synthetic Route : Use Ullmann coupling between 2-fluorophenol and bromobenzene, catalyzed by CuI/1,10-phenanthroline in DMF at 110°C for 24 hours .

- Purification : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -120 to -125 ppm for aromatic fluorine) .

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | 75–80 | ≥98 |

| Solvent | DMF | – | – |

| Reaction Time | 24 hours | – | – |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR: Aromatic protons appear as multiplet peaks at 6.8–7.4 ppm.

- ¹⁹F NMR: Single peak near -122 ppm confirms fluorine position .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 188.1.

- IR Spectroscopy : Stretching vibrations for C-F (1250 cm⁻¹) and aromatic C-O (1200 cm⁻¹) .

Q. How does solvent polarity influence the solubility and reactivity of this compound?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in solvents like hexane (low polarity), ethyl acetate (moderate), and DMSO (high polarity). Measure saturation points via UV-Vis spectroscopy .

- Reactivity Studies : Compare SNAr reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) using kinetic assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between computational and experimental electronic properties of this compound?

- Methodological Answer :

- Computational Cross-Validation : Compare DFT (B3LYP/6-311+G(d,p)) and ab initio (MP2) calculations for dipole moments and frontier orbital energies .

- Experimental Validation : Use UV-Vis spectroscopy to assess π→π* transitions and compare with TD-DFT predictions. X-ray crystallography resolves steric effects influencing electronic behavior .

Q. What strategies mitigate biases in interpreting bioactivity data for this compound derivatives?

- Methodological Answer :

- Blinded Assays : Conduct cell-based toxicity studies with independent replication teams to avoid confirmation bias.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate signal from noise in dose-response curves .

- Negative Controls : Include structurally similar but inert analogs (e.g., 2-phenoxybenzene) to isolate fluorine-specific effects .

Q. How should researchers analyze environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS and identify intermediates (e.g., hydroxylated derivatives).

- Microbial Metabolism : Use soil slurry assays with Pseudomonas spp. Track defluorination via ion chromatography for fluoride release .

| Degradation Pathway | Key Intermediate | Half-Life (h) |

|---|---|---|

| Photolysis | 2-Hydroxy-phenoxybenzene | 12–18 |

| Microbial | Phenol derivative | 72–96 |

Q. What methodologies validate the role of this compound in catalytic C–F bond activation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁸F-labeled vs. natural abundance compounds via radio-TLC.

- In Situ Spectroscopy : Monitor catalytic intermediates using operando IR or XAFS during cross-coupling reactions .

Guidelines for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.